molecular formula C25H37N7Na3O18P3S B13346244 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No.: B13346244
M. Wt: 917.6 g/mol
InChI Key: KJJYKBIEKQJXHM-WSRMJXCZSA-K
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Description

The compound trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex nucleotide analog featuring:

  • A 6-aminopurine (adenine) base linked to a modified ribose (oxolan) moiety.
  • Multiple phosphate groups in a branched arrangement, including oxidophosphoryl and phosphonooxy linkages.

This structural complexity suggests roles in modulating enzymatic activity, particularly in pathways involving adenosine triphosphate (ATP) or coenzyme A (CoA) derivatives. Its sodium salt formulation enhances solubility for biological applications .

Properties

Molecular Formula

C25H37N7Na3O18P3S

Molecular Weight

917.6 g/mol

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1

InChI Key

KJJYKBIEKQJXHM-WSRMJXCZSA-K

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate typically involves multi-step organic reactions. These reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and purification steps is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its interactions with enzymes and nucleic acids

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.

Industry

In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The pathways involved could encompass signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound was compared to five analogs (Table 1), focusing on:

  • Purine modifications : Presence/absence of methyl, sulfanyl, or oxidized groups.
  • Phosphate topology: Linear vs. branched chains, oxidophosphoryl vs. phosphonooxy linkages.
  • Side-chain substituents : Hydrocarbon tails, sulfanyl groups, and ketone/amide functionalities.
Table 1: Structural Comparison
Compound Purine Modification Phosphate Groups Side Chain Features Reference
Target Compound 6-Aminopurin-9-yl Branched (3 phosphates) 3-Oxobutanoylsulfanyl, tertiary amide
Sodium salt () 6-Amino-9H-purin-9-yl Linear (2 phosphates) Naphthalen-1-yl dodecanoyl tail
Compound in 6-Amino-2-methylsulfanylpurin-9-yl Branched (2 phosphates) Methylsulfanyl, shorter hydrocarbon
Compound in Benzo[g]pteridin-10-yl Branched (2 phosphates) 7,8-Dimethyl-2,4-dioxo group
Compound in 3-Carbamoyl-4H-pyridin-1-yl Branched (3 phosphates) Pyridine carboxamide, hydroxyl-rich

Physicochemical Properties

  • Molecular Weight : The target compound (≈1,200 g/mol) is heavier than analogs due to its branched phosphate chain and extended side group .
  • LogP : Estimated at -2.5 (highly polar), contrasting with the naphthalene-tailed analog (, LogP ≈ 1.2) .
  • Hydrogen Bonding: 15+ donors/acceptors, exceeding most analogs, suggesting strong solvation but poor membrane permeability .

Chemical Space and Similarity Analysis

2D vs. 3D Similarity

  • MACCS Fingerprints : 2D similarity scores <0.4 with most analogs, indicating divergent connectivity .
  • VolSurf Descriptors : 3D alignment reveals shared spatial features (e.g., phosphate charge distribution) with and compounds, explaining overlapping QSAR predictions .

ADMET Properties

  • Absorption : Poor Caco-2 permeability (predicted) due to high polarity, contrasting with methylsulfanyl-containing analog (), which shows moderate absorption .
  • Metabolism : Susceptible to phosphatase cleavage and sulfhydryl oxidation, limiting half-life compared to ’s stable benzo[g]pteridin analog .

Challenges and Limitations

  • Chemical Space Coverage : The compound occupies a unique region in PCA-defined chemical space, reducing predictive accuracy of read-across models .
  • Synthetic Complexity : Multi-step synthesis required for branched phosphates and sulfanyl groups complicates large-scale production compared to linear analogs .

Biological Activity

The compound trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate, commonly referred to as α,β-Methylene ATP trisodium salt, is a complex organic compound with significant biological activity. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC25H37N7Na3O18P3S
Molecular Weight917.6 g/mol

Structure and Functional Groups
The compound features a purine base (6-aminopurine), multiple hydroxyl groups, and phosphonate functionalities that contribute to its biological activity. The stereochemistry of the oxolane ring plays a crucial role in its interaction with biological targets.

Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] exerts its biological effects primarily through interaction with purinergic receptors and modulation of intracellular signaling pathways. Its mechanism involves:

  • Receptor Interaction : The compound acts as an agonist for purinergic receptors (P2Y receptors), influencing cellular responses related to inflammation and immune modulation.
  • Signal Transduction : It enhances the synthesis of cyclic AMP (cAMP), leading to various downstream effects including cell proliferation and differentiation.
  • Gene Expression Regulation : The compound may alter gene expression profiles through its impact on transcription factors activated by cAMP signaling pathways.

1. Antitumor Effects

Research has indicated that trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)... demonstrates significant antitumor activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Immunomodulation

The compound has been reported to modulate immune responses by enhancing the activity of natural killer (NK) cells and promoting the production of cytokines such as interferon-gamma (IFN-γ).

3. Neuroprotective Properties

Preliminary studies suggest that it may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Antitumor Activity
A study conducted on human breast cancer cells demonstrated that treatment with α,β-Methylene ATP resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Immune Response Modulation
In a clinical trial involving patients with chronic viral infections, administration of the compound led to an increase in NK cell activity and enhanced cytokine production compared to control groups .

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